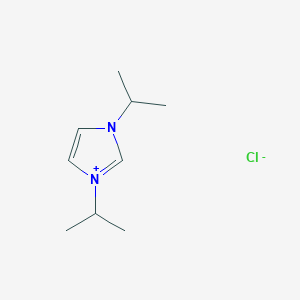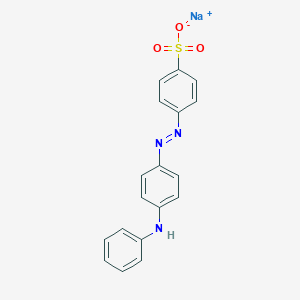
トロペオリン OO
概要
説明
Tropaeolin OO, also known as Acid Orange 5, is an azo dye with the chemical formula C₁₈H₁₄N₃NaO₃S. It is commonly used as a pH indicator and a dye for wool. The compound is characterized by its ability to change color based on the pH of the solution it is in, making it useful in various analytical applications .
科学的研究の応用
Tropaeolin OO has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in diagnostic assays and as a marker for certain biological processes.
Industry: Utilized as a dye for wool and other textiles, as well as in the development of chemical sensors for detecting trace amounts of metals
作用機序
Target of Action
Tropaeolin OO, an azo dye, primarily targets Pd (II) ions . These ions are metals with similar properties to palladium and platinum, which are often found in waste solutions from various industries .
Mode of Action
Tropaeolin OO interacts with its target, Pd (II) ions, through the formation of a metalorganic complex . This complex formation is a result of the interaction between the Pd (II) ions and the azo-dye Tropaeolin OO . The process of this complex formation has been studied using UV-Vis spectrophotometry under different conditions .
Biochemical Pathways
The biochemical pathways affected by Tropaeolin OO are primarily related to the detection and determination of Pd (II) ions . The formation of the metalorganic complex between Pd and Tropaeolin OO allows for distinguishing Pd (II) ions from both platinum complexes, i.e., Pt (II), Pt (IV) .
Pharmacokinetics
Its molecular weight is known to be375.38 , which may influence its bioavailability.
Result of Action
The result of Tropaeolin OO’s action is the selective determination of Pd (II) ions . The formed metalorganic complex allows the determination of palladium even in the presence of other cations (Na, K, Mg, Zn, Co, Ni, Al) and changed concentrations of Pt (IV) ions . This method is characterized by high selectivity towards palladium ions .
Action Environment
The action of Tropaeolin OO can be influenced by various environmental factors. For instance, the process of metalorganic complex formation and Pd (II) ions determination were studied under different conditions: solvents (water and B-R buffer), pH (2.09–6.09), temperature (20–60 °C), anions and cations concentrations . Moreover, the proposed method can be applied to solutions containing both chloride and chlorate ions .
生化学分析
Biochemical Properties
The biochemical properties of Tropaeolin OO are largely related to its ability to form metalorganic complexes, particularly with Pd(II) ions . This interaction involves the azo group of Tropaeolin OO and the Pd(II) ions, resulting in a complex that can be detected using UV-Vis spectrophotometry .
Molecular Mechanism
The molecular mechanism of Tropaeolin OO involves the formation of a metalorganic complex with Pd(II) ions . This process is facilitated by the azo group in Tropaeolin OO, which can bind to the Pd(II) ions. The resulting complex can be detected using UV-Vis spectrophotometry, allowing for the selective determination of Pd(II) ions .
Temporal Effects in Laboratory Settings
In an aqueous solution, the color of Tropaeolin OO changes from orange to dark orange, red, pink, and purple within one hour . This suggests that Tropaeolin OO may undergo some form of degradation or transformation over time when in solution.
準備方法
Synthetic Routes and Reaction Conditions: Tropaeolin OO is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of sulfanilic acid, which is then coupled with diphenylamine to form the final product. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the proper formation of the azo bond .
Industrial Production Methods: In industrial settings, the production of Tropaeolin OO follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product consistency and quality. The final product is then purified and dried for commercial use .
化学反応の分析
Types of Reactions: Tropaeolin OO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Tropaeolin OO can be reduced to its corresponding amines, which can further participate in other chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are often used.
Major Products:
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Corresponding amines and other reduced derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
類似化合物との比較
Tropaeolin O (Acid Orange 6): Another azo dye used as a pH indicator with different pH range and color change properties.
Tropaeolin OOO1 (Acid Orange 20): Used for similar applications but with different chemical properties.
Tropaeolin D (Methyl Orange): Commonly used in titrations as a pH indicator with a different color change range.
Uniqueness: Tropaeolin OO is unique due to its specific pH range and color change properties, making it particularly useful in certain analytical applications where other indicators may not be suitable. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
特性
CAS番号 |
554-73-4 |
|---|---|
分子式 |
C18H15N3NaO3S |
分子量 |
376.4 g/mol |
IUPAC名 |
sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24); |
InChIキー |
CZTPLDCJJBVNOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
異性体SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
554-73-4 |
ピクトグラム |
Irritant |
関連するCAS |
17040-79-8 (Parent) |
同義語 |
4-((4-(phenylamino)phenyl)azo)benzenesulfonic acid monosodium salt p-((p-anilinophenyl)azo)benzenesulfonic acid sodium salt tropaeolin IV OO tropaeolin OO tropaeolin OO, monosodium salt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


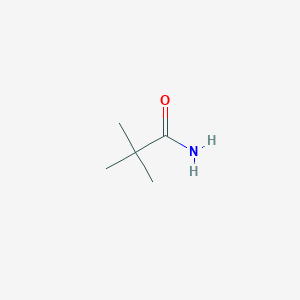
![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)
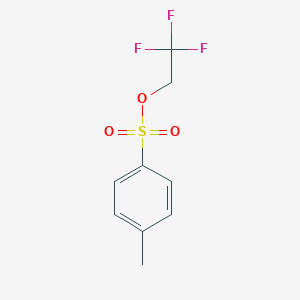
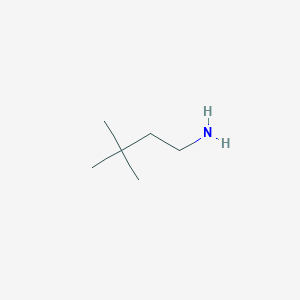
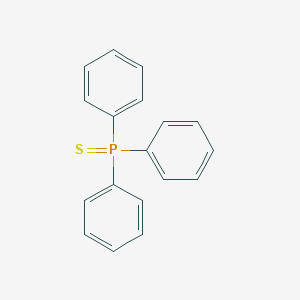
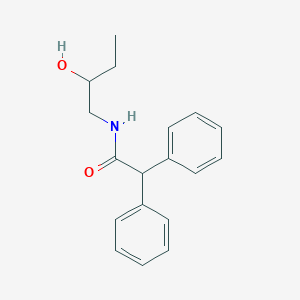
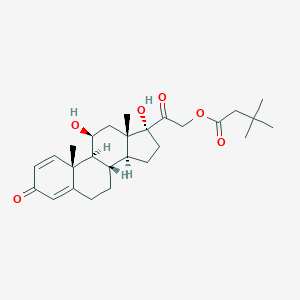

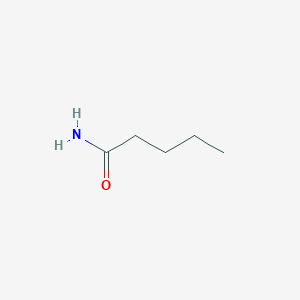
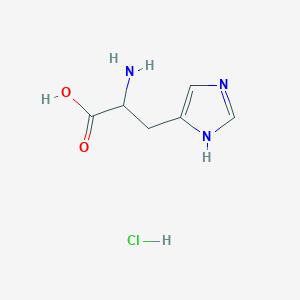
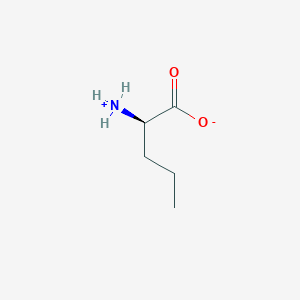
![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)
![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)
